molecular formula C20H18O11 B12735628 Rhodalin CAS No. 54676-60-7

Rhodalin

Cat. No.: B12735628
CAS No.: 54676-60-7
M. Wt: 434.3 g/mol
InChI Key: HSBPTANNLNRKFF-AGOBOLRFSA-N
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Description

Rhodalin is a flavonoid glycoside compound, specifically a derivative of herbacetin. It is known for its unique chemical structure and biological activities. This compound is found in various species of the genus Rhodiola, which are known for their adaptogenic and immunostimulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rhodalin involves the extraction and isolation from plant sources, particularly from the herb of Rhodiola species. The process typically includes:

    Extraction: The herb is extracted using ethanol (EtOH) to obtain a crude extract.

    Fractionation: The crude extract is then fractionated using butanol (BuOH) to separate the active components.

    Chromatographic Separation: The BuOH fraction is subjected to column chromatography (CC) over polyamide, Sephadex LH-20, and silica gel.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rhodalin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) for acetylation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which may exhibit different biological activities.

Scientific Research Applications

Rhodalin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

Rhodalin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Rhodalin is compared with other similar flavonoid glycosides, such as:

    Herbacetin Glycosides: Including herbacetin-8-O-glucuronide and herbacetin-8-O-arabinoside.

    Gossypetin Glycosides: Such as gossypetin-8-O-glucuronide and gossypetin-8-O-xyloside.

Uniqueness

This compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .

Properties

CAS No.

54676-60-7

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1

InChI Key

HSBPTANNLNRKFF-AGOBOLRFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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